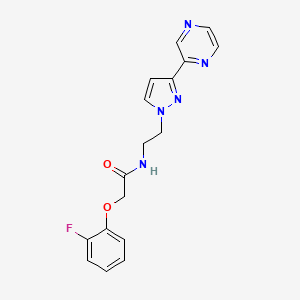

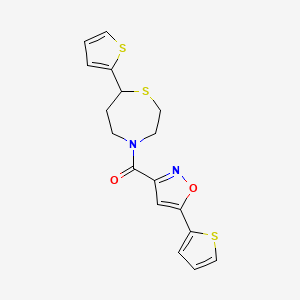

![molecular formula C17H20N2O3S2 B3007979 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 942008-23-3](/img/structure/B3007979.png)

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a derivative of the N-(benzo[d]thiazol-2-yl)acetamide family. These compounds have been synthesized and studied for their potential biological activities. The synthesis of similar compounds involves C-C coupling methodology, often in the presence of Pd(0) catalysts, using various aryl boronic pinacol ester/acids . These derivatives have shown a range of biological activities, including antioxidant, antibacterial, and urease inhibition, with some compounds demonstrating significant activity in urease inhibition assays .

Synthesis Analysis

The synthesis of related N-(6-arylbenzo[d]thiazol-2-yl)acetamides has been achieved through a palladium-catalyzed cross-coupling reaction . This method provides a versatile approach to introducing various aryl groups into the benzo[d]thiazole scaffold. The synthesis typically involves the reaction of benzothiazole with acetic acid under reflux conditions, which can be modified to introduce different substituents on the benzothiazole ring .

Molecular Structure Analysis

The molecular structure of N-(benzo[d]thiazol-2-yl)acetamide derivatives is characterized by the presence of hydrogen bonding interactions. For instance, N-(6-methylbenzo[d]thiazol-2-yl)acetamide forms molecular dimers through homo-intermolecular hydrogen bonding interactions . These interactions are crucial for the stability and assembly of the molecules, which can significantly influence their biological activities.

Chemical Reactions Analysis

The chemical reactivity of N-(benzo[d]thiazol-2-yl)acetamide derivatives is influenced by the presence of the acetamide group and the substituents on the benzothiazole ring. The acetamide group can participate in hydrogen bonding, which can affect the compound's interaction with biological targets, such as enzymes . The substituents on the benzothiazole ring can also modulate the compound's electronic properties, potentially affecting its reactivity in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(benzo[d]thiazol-2-yl)acetamide derivatives are determined by their molecular structure. The presence of hydrogen bonds can affect the compound's solubility and crystallinity . The electronic properties imparted by the substituents on the benzothiazole ring can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for its potential as a drug candidate.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antimalarial Applications

- Antimicrobial Activity : Studies have synthesized new heterocyclic compounds incorporating sulfamoyl moieties, showing promising results as antimicrobial agents against bacterial and fungal strains, indicating the potential use of similar compounds in developing new antimicrobial therapies (Darwish et al., 2014).

- Antimalarial Activity : Research into sulfonamide derivatives has demonstrated their in vitro antimalarial activity. One study examined the reactivity of N-(phenylsulfonyl)acetamide derivatives and found them to exhibit significant antimalarial properties, highlighting their potential role in creating more effective antimalarial drugs (Fahim & Ismael, 2021).

Anticancer Research

- Several derivatives of N-(4-(benzothiazol-2-yl)phenyl)acetamide have been synthesized and evaluated for their antitumor activity. Some compounds demonstrated considerable anticancer activity against various cancer cell lines, providing a foundation for further development of cancer treatments (Yurttaş et al., 2015).

Enzyme Inhibition for Therapeutic Applications

- Compounds structurally related to the one have been explored for their inhibitory effects on certain enzymes, such as carbonic anhydrases, which are implicated in various diseases including cancer, obesity, and epilepsy. This research suggests potential therapeutic applications of these compounds as enzyme inhibitors (Carta et al., 2017).

Antioxidant Activity

- Research involving coordination complexes constructed from pyrazole-acetamide derivatives, similar in structure to the compound , has shown significant antioxidant activity. This indicates the potential of these compounds to mitigate oxidative stress, a factor in many chronic diseases (Chkirate et al., 2019).

Eigenschaften

IUPAC Name |

2-(4-methylsulfonylphenyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-11-3-8-14-15(9-11)23-17(18-14)19-16(20)10-12-4-6-13(7-5-12)24(2,21)22/h4-7,11H,3,8-10H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYKLFVTSNPDBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide](/img/structure/B3007896.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B3007900.png)

![2-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B3007902.png)

![N-[4-(difluoromethylsulfonyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide](/img/structure/B3007903.png)

![[5-(3-Chloro-4-methylphenyl)furan-2-yl]methanol](/img/structure/B3007906.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007910.png)

![N-(2-chlorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B3007913.png)

![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007916.png)